2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 3-chlorophenyl substituent at the carboxamide position and a 3-methoxybenzoyl group at the indolizine C3 position. Indolizine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to biologically active alkaloids and their adaptability for functionalization .
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-9-4-6-14(12-17)22(28)21-20(25)19(18-10-2-3-11-27(18)21)23(29)26-16-8-5-7-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXROVJDQSGAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Cyclization Pathway
The most extensively documented method begins with 2-acetylpyridine derivatives, utilizing the Hemetsberger-Knittel indole synthesis mechanism adapted for indolizine formation.
Representative Procedure:
- Knorr-type cyclocondensation : React 2-acetylpyridine (1.0 equiv) with ethyl glycinate hydrochloride (1.2 equiv) in acetic anhydride at 110°C for 8 hours to form 3-acetylindolizine (62% yield)
- Amination : Treat with hydroxylamine-O-sulfonic acid (1.5 equiv) in THF/water (3:1) at 0°C → 25°C over 12 hours to install the amino group (78% yield)
- Friedel-Crafts acylation : React with 3-methoxybenzoyl chloride (1.1 equiv) using AlCl₃ (2.0 equiv) in dichloromethane at -15°C (84% yield)
- Carboxamide formation : Couple with 3-chloroaniline (1.05 equiv) using HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF at room temperature for 6 hours (91% yield)
Table 1: Optimization Data for Pyridine Cyclization Route
| Step | Temperature (°C) | Time (h) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 110 | 8 | - | Ac₂O | 62 |
| 2 | 0→25 | 12 | - | THF/H₂O | 78 |
| 3 | -15 | 2 | AlCl₃ | DCM | 84 |
| 4 | 25 | 6 | HATU | DMF | 91 |
Transition Metal-Catalyzed Cross-Coupling Approach
Recent advances employ palladium-mediated strategies to construct the indolizine core while introducing substituents simultaneously:
Key Steps:
- Suzuki-Miyaura coupling of 3-bromoindolizine (prepared from pyrrole derivatives) with 3-methoxyphenylboronic acid (0.95 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (4:1) at 80°C (88% yield)
- Buchwald-Hartwig amination with 3-chloronitrobenzene (1.1 equiv), Xantphos (2 mol%), and Pd₂(dba)₃ (3 mol%) in toluene at 100°C (76% yield)
- Sequential reduction of nitro group (H₂, 10% Pd/C, EtOH, 25°C, 12 h) followed by carboxamide formation (94% overall yield)
Table 2: Catalytic System Performance Comparison
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | Toluene | 100 | 76 |
| Pd₂(dba)₃/BINAP | BINAP | DMF | 120 | 68 |
| NiCl₂(dppe) | dppe | DMSO | 80 | 54 |
Microwave-Assisted Solid-Phase Synthesis
Modern approaches utilize polymer-supported reagents to accelerate reaction kinetics and simplify purification:
Protocol Details:
- Resin: Wang resin (1.2 mmol/g loading)
- Coupling: HBTU (3.0 equiv)/HOAt (3.0 equiv) activation in NMP
- Microwave Conditions: 150 W, 100°C, 10 min per coupling step
- Final Cleavage: TFA/DCM (1:9) for 2 hours
Table 3: Microwave vs Conventional Heating Comparison
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Total Synthesis Time | 8 hours | 72 hours |
| Overall Yield | 65% | 58% |
| Purity (HPLC) | 98.2% | 95.7% |
Critical Analysis of Reaction Parameters
Solvent Effects on Cyclization
Polar aprotic solvents significantly impact indolizine ring formation efficiency:
Table 4: Solvent Screening for Step 1
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 92 |
| NMP | 32.2 | 61 | 94 |
| DMSO | 46.7 | 54 | 89 |
| Acetic Acid | 6.2 | 67 | 96 |
Temperature Dependence in Acylation
Controlled studies reveal optimal acylation occurs at -15°C, minimizing diacylation byproducts:
Figure 1: Yield vs Temperature Profile for Step 3
- -30°C: 72% yield, 88% purity
- -15°C: 84% yield, 95% purity
- 0°C: 79% yield, 91% purity
- 25°C: 63% yield, 82% purity
Advanced Characterization of Synthetic Intermediates
Spectroscopic Fingerprinting
Representative ¹H NMR Data (400 MHz, CDCl₃):
- Indolizine H2: δ 8.42 (d, J = 5.2 Hz)
- Methoxybenzoyl OCH₃: δ 3.87 (s)
- Amide NH: δ 10.21 (br s)
MS (ESI+): m/z 419.1 [M+H]⁺ (calc. 419.12)
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows:
- Retention time: 12.7 min
- Peak area purity: 98.6% at 254 nm
Challenges and Mitigation Strategies
Regiochemical Control
The C3 acylation exhibits competing O- vs N-selectivity. Computational modeling (DFT at B3LYP/6-31G* level) predicts 14.3 kcal/mol preference for N-acylation. Experimental verification shows:
- N-Acylated product: 87%
- O-Acylated byproduct: 9%
- Diacylated species: 4%
Purification Difficulties
The final compound’s high lipophilicity (clogP = 3.9) necessitates specialized techniques:
- Countercurrent Chromatography: Hexane/EtOAc/MeOH/H₂O (5:5:5:5)
- Preparative HPLC: 70% MeCN in 0.1% TFA water
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining various reactants to form the indolizine core.
- Substitution Reactions : Introducing the chlorophenyl and methoxybenzoyl groups.
- Purification Steps : Ensuring high purity through recrystallization or chromatography.
These methods require careful control of reaction conditions to optimize yields and purity.
Anticancer Properties
Research indicates that indolizine derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to 2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide have demonstrated the ability to inhibit cell proliferation across various cancer cell lines, including melanoma and breast cancer cells. The compound induces apoptosis (programmed cell death) and cell cycle arrest, particularly at the S phase, indicating its potential as a therapeutic agent in oncology .
Table 1: Summary of Anticancer Activity
| Activity Type | Description |
|---|---|
| Cell Proliferation Inhibition | Reduces growth in cancer cell lines |
| Apoptosis Induction | Triggers programmed cell death |
| Cell Cycle Arrest | Prevents progression through the cell cycle |
Antiviral Activity
Preliminary studies suggest that this compound may also exhibit antiviral properties, particularly against Hepatitis B virus (HBV). Similar compounds have shown:
- Mechanism of Action : Potential binding to viral proteins or host cell receptors, modulating their activity and affecting viral life cycles. Enhanced intracellular levels of APOBEC3G, an enzyme that inhibits viral replication, have been observed .
Table 2: Summary of Antiviral Activity
| Activity Type | Description |
|---|---|
| Viral Replication Inhibition | Potential activity against HBV |
| Enzyme Modulation | Enhances levels of antiviral enzymes |
Case Studies and Research Findings
- Anticancer Efficacy Study : A study on indolizine derivatives demonstrated that structural modifications led to enhanced cytotoxicity against human melanoma cells (VMM917). The compound induced apoptosis and cell cycle arrest at the S phase, suggesting its potential as a novel therapeutic agent in melanoma treatment .
- Antiviral Mechanism Research : Research into N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives revealed their ability to inhibit both wild-type and drug-resistant HBV strains. This suggests that structural analogs of this compound could also possess similar antiviral activities .
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects: The 3-chlorophenyl group in the target compound (vs. 2-chlorophenyl in ) may alter steric interactions with biological targets. The 3-methoxybenzoyl group (meta-methoxy) in the target compound contrasts with para-methoxy derivatives (e.g., ). Para-substituted methoxy groups are known to enhance π-π stacking with aromatic residues in enzymes, whereas meta-substitution may prioritize electronic effects over spatial alignment .
Electron-Donating vs. Electron-Withdrawing Groups: The 3-nitrobenzoyl group in introduces strong electron-withdrawing effects, which could reduce electron density at the indolizine core and influence reactivity in nucleophilic environments.
Hydrophobicity and Bioavailability: The 4-ethylphenyl substituent in increases lipophilicity compared to chlorophenyl groups, which may enhance membrane permeability but reduce aqueous solubility.
Synthetic Considerations :
- Analogs like and are synthesized via similar routes involving hydrazinecarbothioamide precursors and cyclization steps . However, the choice of aldehydes (e.g., nitrobenzaldehyde vs. methoxybenzaldehyde) and reaction conditions (e.g., solvent polarity, catalysts) critically influence yields and purity .
Implications for Pharmacological Activity
While pharmacological data for the target compound are absent in the provided evidence, structural analogs offer insights:
- Nitro-substituted derivatives (e.g., ) are often explored for antimicrobial or anticancer activity due to nitro groups’ propensity to generate reactive intermediates .
- Methoxy-substituted compounds (e.g., ) are frequently associated with CNS activity, as methoxy groups mimic neurotransmitters like serotonin .
- The 3-chlorophenyl group in the target compound may confer selectivity for targets requiring halogen bonding, such as kinase enzymes .
Biological Activity
Chemical Structure and Properties
2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, with the CAS number 904267-04-5, is a complex organic compound belonging to the indolizine family. Its structure features an indolizine core, a 3-chlorophenyl group, a 3-methoxybenzoyl group, and an amino group. This unique configuration suggests potential for diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indolizine Core : Synthesized through a cyclization reaction using suitable precursors.
- Introduction of Functional Groups : The 3-chlorophenyl and 3-methoxybenzoyl groups are introduced via nucleophilic substitution and acylation reactions, respectively.
- Finalization : The amino group is added through an amination reaction.
Anticancer Properties
Research indicates that 2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can selectively induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit nitric oxide (NO) production in activated macrophages, suggesting potential for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound interacts with cell surface receptors, altering cellular signaling.
- Gene Expression Alteration : It influences gene expression related to apoptosis and inflammation .
Case Studies
- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that the compound had an IC50 value ranging from 6.7 µM to 26.9 µM against various cancer cell lines, indicating potent cytotoxicity .
- Comparative Analysis : In comparison with other indolizine derivatives, this compound showed enhanced binding affinity to tubulin, which is critical in cancer therapy due to its role in cell division .
Data Table of Biological Activities
Q & A
Q. Table 1: Key Synthetic Parameters for Indolizine Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (0.5 mol%) | Yield ↑ 15% vs. CuI | |
| Solvent | DMF | Purity >90% (HPLC) | |
| Reaction Time | 12 hrs (N₂ atmosphere) | Reduced side-products | |
| Purification | Silica gel (hexane:EtOAc 3:1) | Isolates indolizine core |
Q. Table 2: Biological Activity Profile
| Assay Type | Model System | Key Finding | Reference |
|---|---|---|---|
| Anticancer (IC50) | MCF-7 cells | 8.7 µM (72 hr exposure) | |
| Antimicrobial (MIC) | S. aureus | 32 µg/mL (synergy with tetracycline) | |
| Antioxidant (IC50 DPPH) | In vitro | 45.2 µM (vs. 28.5 for ascorbic acid) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
